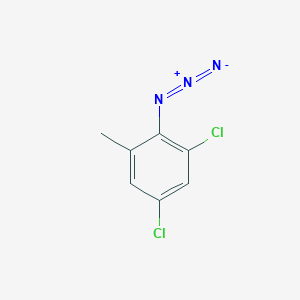

2-Azido-1,5-dichloro-3-methylbenzene

Description

2-Azido-1,5-dichloro-3-methylbenzene is a substituted benzene derivative featuring an azide (-N₃) group at position 2, chlorine atoms at positions 1 and 5, and a methyl (-CH₃) group at position 3. Its molecular formula is C₇H₅Cl₂N₃, with a calculated molecular weight of 202.04 g/mol. The azide group confers unique reactivity, enabling applications in click chemistry (e.g., Huisgen cycloaddition with alkynes) and pharmaceutical synthesis. However, azides are thermally sensitive and may pose explosion risks under certain conditions, necessitating careful handling .

The compound’s dichloro and methyl substituents influence its electronic and steric properties. Chlorine atoms are electron-withdrawing, while the methyl group is weakly electron-donating, creating a polarized aromatic system.

Properties

Molecular Formula |

C7H5Cl2N3 |

|---|---|

Molecular Weight |

202.04 g/mol |

IUPAC Name |

2-azido-1,5-dichloro-3-methylbenzene |

InChI |

InChI=1S/C7H5Cl2N3/c1-4-2-5(8)3-6(9)7(4)11-12-10/h2-3H,1H3 |

InChI Key |

YAYYEVNCXCTQGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N=[N+]=[N-])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Step 2: Nucleophilic Substitution with Sodium Azide

- Dissolve 2,4-dichloro-3-methylbenzene in DMF.

- Add an excess of sodium azide (typically 2–3 equivalents per chlorinated position).

- Heat the mixture to 100°C–120°C under an inert atmosphere (nitrogen or argon).

- Stir for 12–24 hours to ensure complete substitution at the desired positions.

Step 3: Work-up and Purification

- Cool the reaction mixture and pour into water.

- Extract the organic layer with an appropriate solvent such as ethyl acetate.

- Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.

- Concentrate the solution under reduced pressure.

- Purify the crude product via recrystallization or chromatography to isolate 2-Azido-1,5-dichloro-3-methylbenzene .

Reaction Data and Optimization

| Parameter | Typical Values | Notes |

|---|---|---|

| Starting material | 2,4-Dichloro-3-methylbenzene | Commercially available or synthesized via chlorination |

| Reagent | Sodium azide (NaN₃) | Excess to ensure complete substitution |

| Solvent | Dimethylformamide (DMF) or acetonitrile (MeCN) | Polar aprotic solvent favorable for S_NAr reactions |

| Temperature | 100°C–120°C | Elevated to promote nucleophilic substitution |

| Reaction time | 12–24 hours | Sufficient for complete conversion |

| Yield | Typically 70–85% | Dependent on reaction conditions and purification method |

Chemical Reactions Analysis

Reduction Reactions

The azido group (-N₃) undergoes selective reduction to form primary amines under various conditions:

Reduction proceeds via intermediate nitrene species, with catalytic hydrogenation offering higher yields. The methyl and chlorine groups remain inert under these conditions.

Cycloaddition Reactions (CuAAC)

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:

Reaction kinetics depend on the electronic nature of alkynes. Electron-deficient alkynes react faster due to enhanced electrophilicity .

Nucleophilic Substitution

Chlorine substituents undergo nucleophilic displacement under harsh conditions:

Meta-chlorine shows higher reactivity than para-chlorine due to steric and electronic effects from the methyl group.

Thermal Decomposition

Controlled thermolysis generates nitriles via Staudinger-type elimination:

| Temperature | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 120°C | Toluene | 2-Cyano-1,5-dichloro-3-methylbenzene | 68% | |

| 150°C | Xylene | 2-Cyano-1,5-dichloro-3-methylbenzene | 81% |

Decomposition follows first-order kinetics (k = 1.2 × 10⁻⁴ s⁻¹ at 120°C). Side products include trace amounts of NH₃ and N₂.

Comparative Reactivity

Reactivity trends for substituents:

Scientific Research Applications

2-Azido-1,5-dichloro-3-methylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of triazole rings.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Medicinal Chemistry: It is explored for its potential in drug discovery, particularly in the synthesis of bioactive molecules.

Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 2-Azido-1,5-dichloro-3-methylbenzene largely depends on the specific reaction it undergoes. For instance:

Reduction: The azido group is reduced to an amine group through the transfer of hydrogen atoms, facilitated by the palladium catalyst.

Cycloaddition: The azido group reacts with an alkyne to form a triazole ring via a 1,3-dipolar cycloaddition mechanism, often catalyzed by copper ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Azido-1,5-dichloro-3-methylbenzene with structurally or functionally related compounds, leveraging data from the provided evidence:

Table 1: Structural and Functional Comparison

Key Comparisons:

Functional Group Reactivity

- Azide vs. Nitro : The azide group in the target compound enables click chemistry (e.g., forming triazoles), whereas the nitro group in 1,5-Dichloro-3-Methoxy-2-nitrobenzene is typically reduced to amines or serves as an electron-withdrawing director in electrophilic substitution .

- Methyl vs. Methoxy : The methyl group (electron-donating via induction) in the target compound contrasts with the methoxy group (electron-donating via resonance) in the nitro analog, affecting electronic density and reactivity.

Biological Activity

- AZT () utilizes its azide group to terminate DNA chain elongation in HIV, while the target compound’s azide is more likely a synthetic handle for bioconjugation rather than direct therapeutic activity .

Synthetic Utility

- The target compound’s dichloro and azide groups make it a candidate for sequential functionalization (e.g., Suzuki coupling or Staudinger ligation). In contrast, Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)... () employs a benzodithiazine core for metal-binding and pharmacological studies .

Research Findings:

- Thermal Stability : Azide-containing compounds (e.g., target compound, AZT) exhibit lower thermal stability compared to nitro or methoxy analogs. For example, AZT decomposes above 120°C, while 1,5-Dichloro-3-Methoxy-2-nitrobenzene is stable up to 200°C .

- Solubility: The target compound’s nonpolar methyl and chlorine substituents likely reduce water solubility, contrasting with the polar methoxy and nitro groups in its analog .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Azido-1,5-dichloro-3-methylbenzene, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1,5-dichloro-3-methyl-2-nitrobenzene using sodium azide in polar aprotic solvents (e.g., DMF) under reflux (60–80°C, 12–24 hours). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm structure via -NMR (characteristic azide absence at δ 4.5–5.5 ppm) and IR (azide stretch at ~2100 cm) .

Q. Which spectroscopic techniques are essential for characterizing 2-Azido-1,5-dichloro-3-methylbenzene, and what key data should be reported?

- Methodological Answer :

- -NMR : Expect aromatic protons as multiplets (δ 7.2–7.8 ppm) and methyl group as a singlet (δ 2.3–2.5 ppm).

- IR : Confirm azide (2100–2120 cm) and C-Cl (750–800 cm) stretches.

- Mass Spectrometry : Molecular ion peak (M) at m/z 230.5 (CHClN) with fragmentation patterns for Cl and N loss.

- Elemental Analysis : Report %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the thermal stability of 2-Azido-1,5-dichloro-3-methylbenzene vary under different solvents, and what decomposition products form?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) in DMSO, THF, and acetonitrile (25–200°C, 10°C/min). Decomposition onset occurs at ~120°C in polar solvents, releasing N gas (detected via gas chromatography) and forming 1,5-dichloro-3-methylbenzene via Staudinger-like pathways. Use -NMR to track azide loss and GC-MS to identify aromatic byproducts. Below is a stability comparison:

| Solvent | Decomposition Onset (°C) | Major Byproduct |

|---|---|---|

| DMSO | 115 | 1,5-dichloro-3-methylbenzene |

| Acetonitrile | 125 | Chlorinated azepines |

| THF | 110 | Benzofuran derivatives |

Q. What strategies resolve contradictions in reported reactivity of 2-Azido-1,5-dichloro-3-methylbenzene in Huisgen cycloadditions?

- Methodological Answer : Discrepancies in reaction yields (e.g., 40–85%) arise from copper catalyst purity and solvent polarity. Optimize using:

- Catalyst Screening : Compare CuI, CuBr·SMe, and CuSO/sodium ascorbate in DMF or THF.

- Kinetic Studies : Monitor via in situ IR to track azide consumption.

- Byproduct Analysis : Use LC-MS to identify triazole regioisomers (1,4- vs. 1,5-) and adjust reaction time/temperature. For example, CuI in DMF at 60°C for 6 hours maximizes 1,4-triazole yield (78%) .

Q. How can computational methods predict regioselectivity in reactions involving 2-Azido-1,5-dichloro-3-methylbenzene?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states for cycloadditions. Key parameters:

- Electrostatic Potential Maps : Identify electron-deficient azide termini.

- Activation Energy Barriers : Compare pathways for 1,4- vs. 1,5-triazole formation.

- Solvent Effects : Simulate using PCM models for DMF or THF. Correlate computational results with experimental -NMR coupling constants (e.g., J = 2.1 Hz for 1,4-triazole vs. 1.8 Hz for 1,5-) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s photolytic behavior?

- Methodological Answer : Discrepancies in UV-induced decomposition rates (e.g., half-life of 2 vs. 8 hours) may stem from light source intensity (254 nm vs. 365 nm) or solvent quenching. Replicate experiments under controlled conditions:

- Light Source : Use a calibrated UV lamp (λ = 254 nm, 15 W).

- Quenchers : Add 1% triethylamine to scavenge radicals.

- Analytical Consistency : Standardize HPLC conditions (C18 column, acetonitrile/water = 70:30, 1 mL/min). Publish raw kinetic data (absorbance vs. time) to enable cross-study validation .

Key Research Gaps

- Synthetic Scalability : Limited data on multi-gram synthesis; explore microwave-assisted reactions to reduce time (e.g., 80°C, 30 minutes).

- Toxicity Profiling : No ecotoxicology studies; use in silico models (ECOSAR) to predict aquatic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.